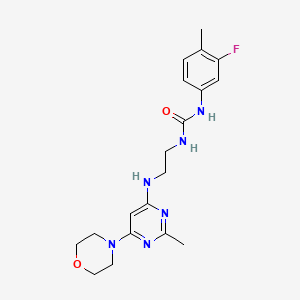

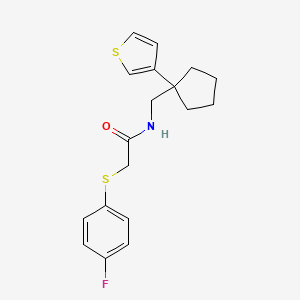

![molecular formula C16H12N2O4S B2517363 3-{[(2-氧代-1,3-苯并噻唑-3(2H)-基)乙酰]氨基}苯甲酸 CAS No. 812642-07-2](/img/structure/B2517363.png)

3-{[(2-氧代-1,3-苯并噻唑-3(2H)-基)乙酰]氨基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antitumor properties . The specific structure of this compound suggests it may have potential biological activity, possibly related to the antitumor activities observed in similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the reaction of aminophenyl benzothiazoles with acylating agents. For instance, the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was achieved using OxymaPure/DIC as a coupling reagent, which showed superiority in terms of purity and yield compared to other methods . Similarly, the synthesis of N-acyl derivatives of arylamines, which are structurally related to the compound , involves N-acetylation and oxidation as the main metabolic transformations . These methods could potentially be adapted for the synthesis of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be extensively studied using spectral methods and X-ray crystallography . Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict energies, geometries, vibrational wavenumbers, and NMR properties, which can then be compared with experimental data to validate the structure . For the compound , similar analytical techniques would be essential to confirm its molecular structure.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including reactions with alkoxides , formation of Schiff bases , and cycloaddition reactions . The reactivity of the compound could be explored through similar reactions, which may lead to the formation of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazole ring. For example, the presence of a 3'-Me substituent on the benzothiazole ring can significantly affect the lifetime of the esters derived from these compounds . The physical and chemical properties of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

科学研究应用

抗肿瘤活性

苯并噻唑类化合物,包括与“3-{[(2-氧代-1,3-苯并噻唑-3(2H)-基)乙酰]氨基}苯甲酸”密切相关的衍生物,表现出强大且选择性的抗肿瘤活性。代谢在它们的作用机制中起着至关重要的作用,这表明了癌症治疗的一种新方法。芳胺的N-酰基衍生物,如来自苯并噻唑的衍生物,显示出受其代谢转化影响的明显抗肿瘤活性,特别是N-乙酰化和氧化,这可能会显著影响它们的治疗效果 (Chua et al., 1999)。

诱导凋亡

已发现苯并噻唑衍生物能够诱导人类白血病细胞凋亡。其机制涉及提高活性氧化物水平、线粒体膜电位降低、半胱氨酸蛋白酶的活化以及DNA碎裂。这种凋亡活性是通过线粒体/半胱氨酸蛋白酶依赖途径介导的,突显了苯并噻唑在白血病治疗中的潜力 (Repický等,2009)。

抗微生物和抗寄生虫特性

苯并噻唑衍生物已经展示出显著的抗微生物和抗寄生虫特性。例如,特定化合物已显示出对寄生虫如犬丝虫和阴道毛滴虫有着有希望的活性,对人类细胞的毒性很小。这些发现表明了开发新的寄生虫感染治疗方法的潜力 (Delmas et al., 2002)。

抗菌活性

新合成的苯并噻唑衍生物已经被测试其对各种微生物,包括革兰氏阳性和阴性细菌的抗菌活性。结果表明具有良好至中等的抗菌活性,尽管特定化合物对测试的真菌物种没有表现出活性。这表明苯并噻唑衍生物在开发新的抗菌剂方面具有潜力 (Chavan & Pai, 2007)。

未来方向

属性

IUPAC Name |

3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-18-12-6-1-2-7-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRURPPNODGDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)